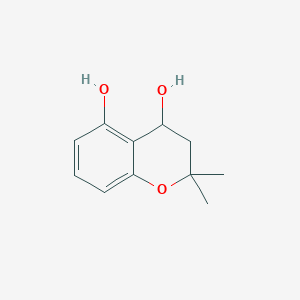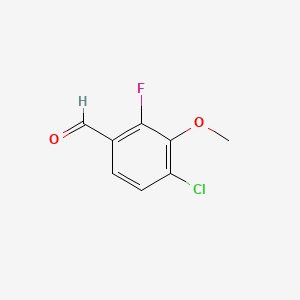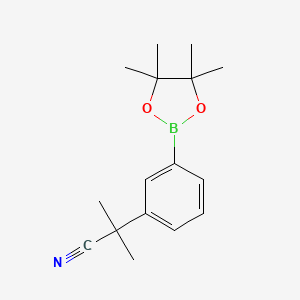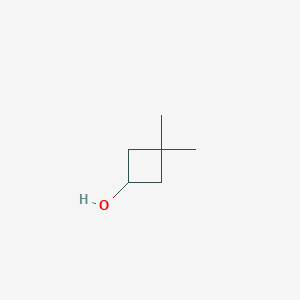
3,3-Dimethylcyclobutan-1-ol
Vue d'ensemble
Description
3,3-Dimethylcyclobutan-1-ol is a chemical compound with the CAS Number 54166-17-5 . It has a molecular weight of 100.159 and a molecular formula of C6H12O . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3,3-Dimethylcyclobutan-1-ol is 1S/C6H12O/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclobutanol ring with two methyl groups attached at the 3rd carbon.Physical And Chemical Properties Analysis
3,3-Dimethylcyclobutan-1-ol has a density of 0.9±0.1 g/cm3 and a boiling point of 125.2±8.0 °C at 760 mmHg . The compound has a flash point of 41.2±10.9 °C . The exact mass is 100.088814 and the LogP value is 1.25 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized derivatives of dimethylcyclobutane, studying their crystal structures to understand molecular conformations and interactions. For example, the synthesis and crystallographic analysis of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea revealed detailed molecular geometry and intermolecular interactions, highlighting the compound's semi-chair conformation and hydrogen bonding patterns (Yin et al., 2012).
Dynamics in Solid and Liquid Phases
Dimethylbutanols, including compounds structurally similar to 3,3-Dimethylcyclobutan-1-ol, exhibit rich solid-state polymorphism and phase behavior. Studies on their dynamics in liquid and plastic crystalline phases have provided insights into molecular motions and self-diffusion, which are crucial for understanding their properties in different states (Carignani et al., 2018).
Organic Synthesis and Ring-Closing Effects
The gem-dimethyl effect, observed in compounds like 1,1-dimethylcyclobutane, accelerates cyclization reactions in organic synthesis. This effect has been quantitatively analyzed, providing valuable information for synthetic strategies involving cyclobutane rings and their derivatives (Ringer & Magers, 2007).
Natural Product Synthesis
The gem-dimethylcyclobutane motif is prevalent in natural products, prompting synthetic chemists to develop new methods for constructing this structure de novo. Recent advancements in the synthesis of gem-dimethylcyclobutane natural products have expanded the toolkit available for creating complex molecules, highlighting the versatility and importance of this structural motif (Hancock et al., 2019).
Molecular and Phase Behavior Studies
Research on the dynamics of glass-forming monohydroxy alcohols related to 3,3-Dimethylcyclobutan-1-ol has shed light on their molecular reorientations and self-diffusion characteristics. Such studies are fundamental for understanding the physicochemical properties of these compounds, especially in the context of materials science and engineering (Carignani et al., 2018).
Propriétés
IUPAC Name |
3,3-dimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWLEDHLKYURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclobutan-1-ol | |
CAS RN |
54166-17-5 | |
| Record name | 3,3-dimethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




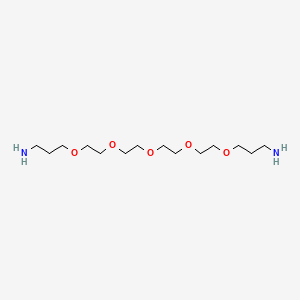
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
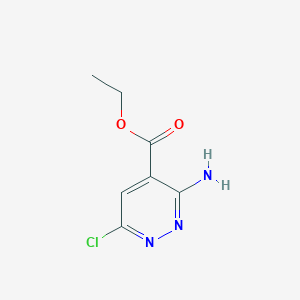
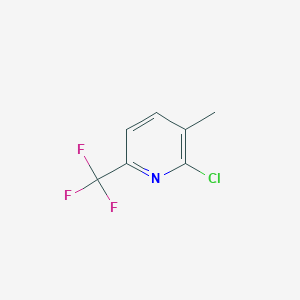
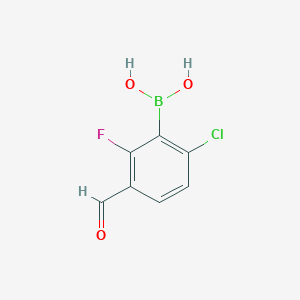
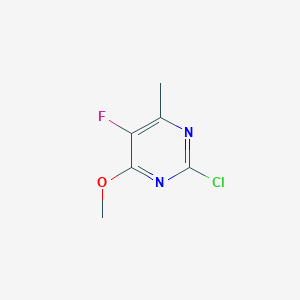
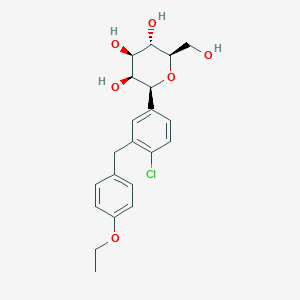
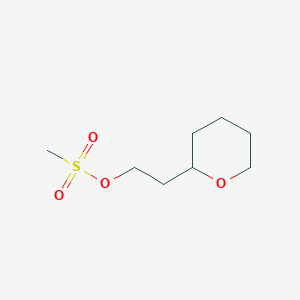
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
